4-Bromo-2,2-dimethylbutanenitrile
Overview
Description
4-Bromo-2,2-dimethylbutanenitrile is a chemical compound with the CAS Number: 1240955-62-7 . It has a molecular weight of 176.06 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10BrN/c1-6(2,5-8)3-4-7/h3-4H2,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not available in the retrieved data .Scientific Research Applications
Reactivity and Interaction Studies
- Phosphaboradibenzofulvene, a compound related to 4-Bromo-2,2-dimethylbutanenitrile, demonstrates significant reactivity towards hydrogen, acetonitrile, and benzophenone, as well as 2,3-dimethylbutadiene. This reactivity is important for understanding the behavior of similar compounds in various chemical environments (Breunig et al., 2013).
Novel Synthesis and Characterization
- A novel synthetic method has been developed for 4-Bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide, demonstrating its potential in new chemical syntheses and characterizations. This method highlights the versatility of bromo-substituted compounds in creating complex molecules (Yamada et al., 2010).
Computational Analysis
- Computational approaches have been used to study the selective free-radical bromination of related compounds, providing insights into the regioselectivity and efficiency of such reactions. This analysis is crucial for predicting and optimizing reactions involving bromo-substituted molecules (Domard et al., 2000).
Electrochemical Oxidation Studies
- Research on the electrochemical oxidation of bromo-substituted anilines, including 4-bromoaniline, has provided valuable information about the mechanisms and pathways of such reactions. This is particularly relevant for understanding the electrochemical behavior of bromo-substituted compounds in various applications (Kádár et al., 2001).
Novel Cycloaddition Reactions
- The synthesis of spiro 3-bromo-4,5-dihydroisoxazoles through [1,3]dipolar cycloaddition reactions represents a novel application of bromo-substituted compounds, showcasing their utility in creating diverse and complex molecular structures (Soleimani et al., 2015).
In Vivo Metabolism Studies
- Studies on the in vivo metabolism of related bromo-substituted phenethylamines in rats provide insights into the metabolic pathways and potential applications of similar bromo-substituted compounds in biological systems (Kanamori et al., 2002).
Drug Disposition and Kinetic Profiling
- Research on the disposition and kinetic profile of bromo-substituted compounds in rats, including 4-bromo-2,5-dimethoxyphenethylamine, sheds light on the pharmacokinetics and tissue distribution of similar brominated compounds. This research is important for understanding how these compounds behave in biological systems (Rohanová et al., 2008).
Synthesis of Lewis Basic Compounds
- Efficient syntheses of new super Lewis basic tris(dialkylamino)-substituted terpyridines have been developed, demonstrating the potential of bromo-substituted intermediates in creating highly reactive and versatile compounds (Kleoff et al., 2019).
Electrosynthesis Applications
- Electrosynthesis of 2,2-dimethylchromenes from bromo-substituted benzofurans showcases the use of bromo compounds in electrochemical reactions, highlighting their potential in novel synthetic pathways (Tsukayama et al., 1995).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These codes indicate hazards related to harmful ingestion, skin contact, eye irritation, and respiratory irritation .
Properties
IUPAC Name |
4-bromo-2,2-dimethylbutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN/c1-6(2,5-8)3-4-7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYDLTVVSSVNKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240955-62-7 | |
Record name | 4-bromo-2,2-dimethylbutanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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